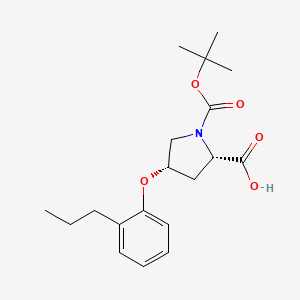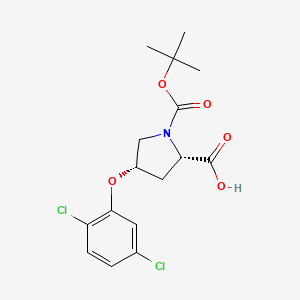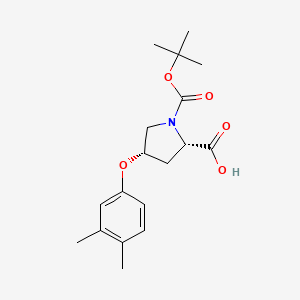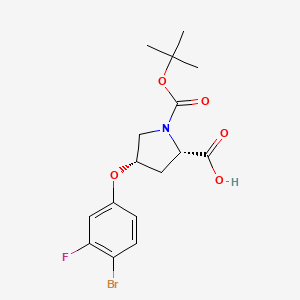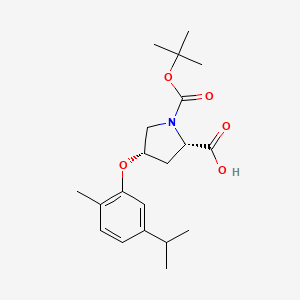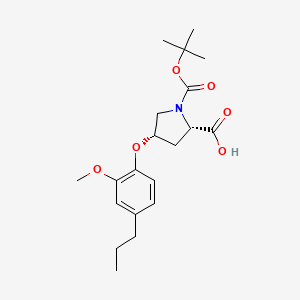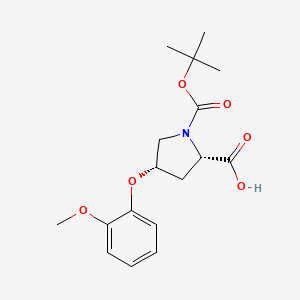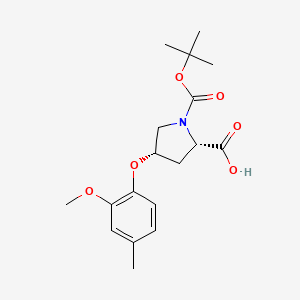
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sorption Studies of Phenoxy Herbicides
Sorption of 2,4-D and Other Phenoxy Herbicides to Soil, Organic Matter, and Minerals
This study reviews the sorption experiments of 2,4-Dichlorophenoxyacetic acid (2,4-D) and related phenoxy herbicides, highlighting their interaction with different soils and minerals. It suggests that soil organic matter and iron oxides are significant sorbents for these compounds, emphasizing the importance of understanding these interactions for environmental management and remediation efforts (Werner, Garratt, & Pigott, 2012).
Treatment of Pesticide Industry Wastewater
Treatment Options for Reclaiming Wastewater Produced by the Pesticide Industry
The paper discusses the challenges and solutions for treating wastewater from pesticide production, which contains toxic pollutants including phenoxy acids. It outlines the effectiveness of biological processes and activated carbon in removing these compounds, offering insights into potential treatment strategies for industrial effluents (Goodwin, Carra, Campo, & Soares, 2018).
Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants Environmental Occurrence, Fate, and Toxicity
This review examines the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants, which share structural similarities with phenoxy compounds. It addresses concerns over their potential health effects and emphasizes the need for future research on their environmental behavior and impact (Liu & Mabury, 2020).
Conjugates of p-Coumaric Acid
p-Coumaric Acid and Its Conjugates Dietary Sources, Pharmacological Properties, and Biological Activities
The paper discusses the bioavailability, occurrence, and bioactivities of p-coumaric acid and its conjugates, highlighting their antioxidant, anti-cancer, and other health-beneficial effects. This information can be valuable for understanding the potential biological applications of similar phenolic compounds (Pei, Ou, Huang, & Ou, 2016).
Mechanism of β-O-4 Bond Cleavage in Lignin
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin
This review focuses on the acidolysis mechanisms of lignin, particularly on the cleavage of the β-O-4 bond, a key reaction in lignin degradation. Understanding these mechanisms can provide insights into the chemical behavior of complex organic molecules and their potential applications in material science and environmental remediation (Yokoyama, 2015).
Eigenschaften
IUPAC Name |
(2S,4S)-4-(2-methoxy-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-11-6-7-14(15(8-11)23-5)24-12-9-13(16(20)21)19(10-12)17(22)25-18(2,3)4/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSXNZNGSBTGB-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3099574.png)
![(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099579.png)

